Paecilin B

Description

Structure

3D Structure

Properties

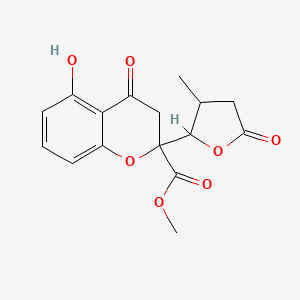

Molecular Formula |

C16H16O7 |

|---|---|

Molecular Weight |

320.29 g/mol |

IUPAC Name |

methyl 5-hydroxy-2-(3-methyl-5-oxooxolan-2-yl)-4-oxo-3H-chromene-2-carboxylate |

InChI |

InChI=1S/C16H16O7/c1-8-6-12(19)22-14(8)16(15(20)21-2)7-10(18)13-9(17)4-3-5-11(13)23-16/h3-5,8,14,17H,6-7H2,1-2H3 |

InChI Key |

QOBIDOOHIOXPIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)OC1C2(CC(=O)C3=C(C=CC=C3O2)O)C(=O)OC |

Synonyms |

paecilin B |

Origin of Product |

United States |

Origin and Isolation of Paecilin B

Methodologies for Natural Product Isolation of Paecilin B from Fungal Cultures

The isolation of natural products like this compound from fungal cultures involves a series of systematic steps, from initial cultivation to final structural elucidation.

For the isolation of paecilins from Xylaria curta E10, the fungal strain was cultivated using a solid-state fermentation method. Specifically, the fungus was fermented in a solid rice medium, prepared with 100 grams of rice and 100 milliliters of water in each 500 milliliter culture flask, totaling 15 kilograms of rice. The fermentation was conducted at 24°C for a period of one month ctdbase.org.

Following fermentation, the crude extracts containing the natural products are subjected to various chromatographic separation techniques to isolate individual compounds. Traditional strategies, such as bioactivity-guided isolation, have historically been crucial in the discovery of new fungal compounds, accounting for over 80% of new compound discoveries in recent studies researchgate.net.

Modern methodologies employed in natural product isolation from fungi include:

Molecular Networking: This technique aids in the rapid identification of known compounds and the discovery of novel analogs by organizing complex mass spectrometry data researchgate.netfrontiersin.org.

NMR-guided Separation: Nuclear Magnetic Resonance (NMR) spectroscopy is used in real-time during the separation process to guide the purification steps, ensuring the isolation of target compounds researchgate.netfrontiersin.org.

Co-culture Techniques: Cultivating different fungal strains together can induce the production of new or increased quantities of secondary metabolites that might not be produced in monoculture researchgate.net.

Activation of Silent Biosynthetic Gene Clusters (BGCs): Strategies like the One Strain Many Compounds (OSMAC) approach and heterologous expression are utilized to activate dormant biosynthetic pathways within fungi, leading to the production of cryptic metabolites researchgate.netfrontiersin.org.

Prior to large-scale extraction, the purification of fungal isolates themselves is critical to ensure a pure culture for metabolite production. This can be achieved through methods such as single spore culture or hyphal tip culture.

Once isolated, the structures and absolute configurations of compounds like this compound are rigorously determined using a combination of advanced spectroscopic methods. These include extensive 1D and 2D NMR spectroscopy (e.g., COSY, HMQC, HMBC), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), single-crystal X-ray diffraction, and Equivalent Circulating Density (ECD) calculations ctdbase.orgcore.ac.uknih.gov. These techniques provide detailed information about the molecular formula, connectivity, and three-dimensional arrangement of atoms within the compound.

Biosynthetic Pathways of Paecilin B

Polyketide Synthase (PKS) Pathways in Fungi Relevant to Paecilin B

Fungi are prolific producers of polyketides, a diverse class of secondary metabolites synthesized by polyketide synthases (PKSs). The core structure of xanthones, including the tetrahydroxanthone framework found in this compound, is entirely derived from polyketide biosynthesis in fungi and lichens, distinguishing it from plant biosynthesis which involves both shikimate and acetate (B1210297) pathways npatlas.orgresearchgate.net.

Polyketide synthases are enzymes that catalyze the iterative condensation of small carbon chain units, primarily acetyl-CoA and malonyl-CoA, to form extended polyketide chains wikipedia.org. These enzymes are structurally and functionally related to fatty acid synthases (FASs), but unlike FASs, PKSs often omit or partially complete the reductive steps (β-ketoreduction, dehydration, enoyl reduction) in a controlled manner, leading to the diverse chemical structures characteristic of polyketides wikipedia.org.

This compound has been identified in various fungal species. For instance, it was isolated as a monomeric tetrahydroxanthone from Pseudopalawania siamensis, a Dothideomycetes fungus hznu.edu.cnjst.go.jpdntb.gov.ua. The genus Paecilomyces, from which this compound derives its name, is also recognized for its ability to produce a variety of polyketides, including xanthones wikidata.orgresearchgate.net. The genes responsible for polyketide production in fungi are typically organized into tightly linked gene clusters wikipedia.org.

Precursors and Key Enzymatic Steps in this compound Biosynthesis

The biosynthesis of this compound, as a chromone (B188151) lactone, is understood to originate from a tetrahydroxanthone framework through hydrolysis and lactonization sogang.ac.kr. The initial building blocks for the polyketide chain are typically acetyl-CoA and malonyl-CoA wikipedia.org.

While the precise enzymatic cascade leading specifically to this compound is still under detailed investigation, the general mechanism for fungal tetrahydroxanthone formation involves the spontaneous cyclization of a diphenylmethanone analogue, which serves as a biosynthetic intermediate researchgate.net. This cyclization process is crucial for establishing the characteristic tetrahydroxanthone skeleton. Further modifications, such as oxidation, reduction, and cyclization steps, then lead to the final chromone lactone structure of this compound sogang.ac.kr.

Linkage of this compound Biosynthesis to Xanthone (B1684191) and Tetrahydroxanthone Pathways in Fungi

This compound is structurally and biosynthetically linked to a broader family of fungal metabolites, particularly xanthones and tetrahydroxanthones. It is often described as a monomeric tetrahydroxanthone hznu.edu.cnjst.go.jpdntb.gov.ua. Chromanone lactones, a class of compounds that includes this compound, are biologically connected to tetrahydroxanthones researchgate.net.

Xanthones are considered biosynthetic precursors to chromanones, and these compounds frequently form homodimers or heterodimers with various linkages (e.g., C6-C6, C6-C8, C8-C8) nih.gov. A notable connection exists with the secalonic acid family, which comprises dimeric tetrahydroxanthones. The tetrahydroxanthone skeleton, which forms the basis of this compound, is recognized as the monomeric unit of secalonic acids researchgate.net. For example, studies on the biosynthesis of chrysoxanthones, which are tetrahydroxanthone-chromanone lactone heterodimers, suggest a shared biosynthetic pathway with secalonic acids, involving nonreducing polyketide synthases (NR-PKS) nih.gov. This indicates a convergent biosynthetic route where a common tetrahydroxanthone monomer can either undergo dimerization to form compounds like secalonic acids or be further modified to yield chromanone lactones such as this compound.

Genetic Basis and Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of polyketide secondary metabolites in fungi, including this compound, is typically governed by genes organized into specialized clusters wikipedia.org. While specific genetic details and regulatory mechanisms for this compound biosynthesis are not extensively documented in the available literature, general principles of fungal secondary metabolite regulation can be inferred.

Fungal secondary metabolite production is a complex process influenced by both genetic and environmental factors nih.gov. The expression of genes within these biosynthetic clusters is often controlled by global regulators, such as the LaeA protein, which is a nuclear protein with a methyltransferase domain known to influence the biosynthesis of various secondary metabolites, including penicillin nih.govresearchgate.net. Regulatory mechanisms can involve transcriptional regulation, controlling gene expression at the transcription level through the binding of transcriptional factors to gene promoters. Post-transcriptional regulation, affecting mRNA stability and translation, and feedback inhibition, where the end product inhibits earlier enzymatic steps, also play significant roles in modulating the biosynthetic pathway nih.gov. Further research is needed to elucidate the specific genes encoding the PKS and modifying enzymes directly involved in this compound biosynthesis, as well as the intricate regulatory networks that govern its production in various fungal species.

Compound Names and PubChem CIDs

Chemical Synthesis of Paecilin B and Analogues

Total Synthesis Approaches for Proposed Structures of Paecilin B

Information regarding the total synthesis of this compound is not available in published scientific literature.

Enantioselective Synthesis Strategies for this compound Diastereomers

As the total synthesis has not been reported, there is no information on enantioselective strategies for this compound diastereomers.

Palladium-Catalyzed Cyclization and Dihydroxylation Methodologies

The application of palladium-catalyzed cyclization and dihydroxylation methodologies for the synthesis of this compound has not been documented.

Asymmetric Vinylogous Additions in Related Syntheses

The use of asymmetric vinylogous additions in the synthesis of this compound or its immediate precursors has not been reported.

Synthetic Routes to Monomeric and Dimeric this compound Precursors

Specific synthetic routes to monomeric and dimeric precursors for a total synthesis of this compound are not described in the literature.

Spectroscopic and Diffraction Techniques for Structural Confirmation in Synthetic Studies (e.g., NMR, Single-Crystal X-ray Diffraction, ECD Calculations)

While synthetic studies for this compound are not available, the structural elucidation of newly isolated, closely related dimeric chromanones, such as Paecilins F-Q, provides a clear framework for how the structure of synthetic this compound would be confirmed. These studies rely heavily on a combination of spectroscopic and computational methods to unambiguously determine the complex structures and stereochemistry.

In the characterization of new Paecilin analogues, researchers utilized extensive spectroscopic analysis. The primary structures and connectivity of atoms were established using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Key 2D NMR Correlations Used in Paecilin Structure Elucidation

| Experiment | Information Provided |

|---|---|

| COSY (Correlation Spectroscopy) | Shows proton-proton (¹H-¹H) couplings through bonds, helping to establish spin systems within the monomeric units. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Reveals long-range couplings between protons and carbons (¹H-¹³C) over two to three bonds. This is critical for connecting different fragments of the molecule and determining the linkage point between the two monomeric halves of the dimer. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, which helps in determining the relative stereochemistry of the molecule. |

A significant challenge in the study of Paecilin-type dimers was the incorrect structural assignment of Paecilin A, which was initially proposed to be a symmetric dimer. Later studies, employing detailed HMBC data, revised the structure to be an asymmetric C-8 to C-6' linked dimer nih.govmdpi.com. This highlights the critical role of advanced NMR techniques in confirming the precise connectivity in these complex natural products, a step that would be essential in a total synthesis campaign.

To determine the absolute configuration of the multiple stereocenters present in these molecules, researchers turned to computational methods in conjunction with experimental data. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for this purpose. The experimental ECD spectrum of a natural or synthetic compound is compared with the computationally predicted spectra for all possible stereoisomers. A high degree of correlation between the experimental spectrum and one of the calculated spectra allows for the confident assignment of the absolute configuration nih.govmdpi.comnih.gov.

For example, in the structural elucidation of Paecilin G, the absolute configuration was determined to be 2S,9R,10S,2'S,9'R,10'S by comparing its experimental ECD spectrum with the calculated spectra for various isomers mdpi.com. This combination of NMR for constitutional analysis and ECD calculations for stereochemical assignment represents the current standard for structural confirmation of complex molecules like this compound and would be indispensable for verifying the outcome of any future enantioselective synthesis.

While single-crystal X-ray diffraction provides the most definitive structural evidence, obtaining suitable crystals of complex natural products can be challenging. In the case of the revised structure of Paecilin A, researchers were successful in obtaining a single crystal, and the resulting X-ray diffraction data unequivocally confirmed the C-8 to C-6' linkage and its absolute configuration nih.gov. In a synthetic context, obtaining a crystal structure of a key intermediate or the final product is considered the gold standard for structural proof.

In Vitro Biological Activities of Paecilin B

Antifungal Activity of Paecilin B

This compound, identified as a monomeric chroman-4-one, exhibits moderate antifungal activity. Its effectiveness has been assessed against various fungal species, including those pathogenic to humans and plants.

Activity against Human Pathogenic Fungi (e.g., Candida albicans, Candida tropicalis)

This compound has shown moderate antifungal activity against human pathogenic yeasts. Specifically, it demonstrated a minimum inhibitory concentration (MIC) of 62.6 µg/mL against both Candida albicans and Candida tropicalis. scielo.br

Table 1: Antifungal Activity of this compound against Human Pathogenic Fungi

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | 62.6 | scielo.br |

| Candida tropicalis | 62.6 | scielo.br |

Activity against Plant Pathogenic Fungi (e.g., Phyllosticta citricarpa)

While specific direct data for this compound's activity against Phyllosticta citricarpa is not extensively detailed in all provided search results, related paecilin derivatives have demonstrated notable activity against this significant plant pathogen. For instance, paecilin Q, a dihydrochromone structurally analogous to this compound, exhibited moderate antifungal activity against Phyllosticta citricarpa. It inhibited the mycelial growth of P. citricarpa by 48.6% at a concentration of 10 mg/mL. thieme-connect.comresearchgate.netthieme-connect.comresearchgate.net Phyllosticta citricarpa is the causal agent of citrus black spot disease, which poses a considerable threat to citrus crops globally. thieme-connect.comresearchgate.netthieme-connect.comnih.govnih.govresearchgate.neteppo.intdoe.gov

Comparative Antifungal Potency of Monomeric this compound versus Dimeric Analogues

Studies on paecilin compounds suggest that dimerization can enhance their antifungal potency. This compound, in its monomeric form, displayed a moderate antifungal activity with an MIC of 62.6 µg/mL against Candida albicans and Candida tropicalis. scielo.br In comparison, paecilin D, a dimeric polyketide, showed a higher antifungal activity against the same yeasts, with an MIC of 15.6 µg/mL. scielo.br This indicates that the dimeric structure of paecilin analogues contributes to an increased antifungal efficacy when compared to the monomeric this compound. scielo.br

Antibacterial Activity of this compound

In addition to its antifungal properties, this compound has also exhibited antibacterial activity against various bacterial strains, encompassing both Gram-positive and Gram-negative species.

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA, Bacillus subtilis, Mycobacterium smegmatis)

This compound has demonstrated inhibitory effects against Gram-positive bacteria. It has been reported to possess potent inhibitory activity against Gram-positive strains. researchgate.net Furthermore, extracts containing this compound have shown antimicrobial activities against Bacillus subtilis and Staphylococcus aureus. dntb.gov.ua While explicit minimum inhibitory concentration data for this compound against Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis were not specifically detailed in the provided search results, the broader antibacterial potential of paecilins against Gram-positive organisms is recognized.

Activity against Gram-Negative Bacteria (e.g., Escherichia coli)

This compound has also proven effective against Gram-negative bacteria. Notably, it exhibited antibacterial activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of 16 µg/mL. researchgate.netgeomar.de

Table 2: Antibacterial Activity of this compound against Selected Bacteria

| Bacterial Species | Type | MIC (µg/mL) | Reference |

| Escherichia coli | Gram-Negative | 16 | researchgate.netgeomar.de |

In Vitro Cytotoxicity of this compound

The cytotoxic potential of this compound and its related compounds has been evaluated against various human cancer cell lines, revealing insights into their antiproliferative effects and selectivity.

Evaluation against Human Cancer Cell Lines (e.g., A549, PC3)

In cytotoxicity assays, this compound (referred to as compound 2 in one study) demonstrated no activity against KB cells. nih.gov While direct IC50 values for this compound against A549 (non-small cell lung) and PC3 (prostate) human cancer cell lines were not explicitly provided in the examined literature, other paecilins, specifically the new derivatives paecilins Q (compound 1) and R (compound 2 in that specific study), showed no cytotoxicity against A549 and PC3 cell lines at concentrations up to 80 µM. nih.gov

Conversely, other compounds isolated from similar sources, such as Phomoxanthone A, Phomoxanthone B, and Dicerandrol C, exhibited significant cytotoxicity against these cell lines. For instance, Phomoxanthone A showed IC50 values of 4.95 µM against A549 and 3.18 µM against PC3 cells. Phomoxanthone B had IC50 values of 10.39 µM (A549) and 7.39 µM (PC3), while Dicerandrol C displayed IC50 values of 2.92 µM (A549) and 2.23 µM (PC3). nih.gov this compound (referred to as compound 8 in another study) was evaluated for its cytotoxic activities against MDA-MB-435 (melanoma) and SW-620 (colon) cancer cell lines. However, its specific IC50 values were not highlighted among the most potent compounds in that particular study, which reported IC50 values ranging from 0.16 to 2.14 µM for other potent compounds like secalonic acid A, penicillixanthone A, and hypothemycin. nih.gov

Table 1: In Vitro Cytotoxicity of Related Compounds Against Human Cancer Cell Lines

| Compound Name | Cell Line (Type) | IC50 (µM) | Citation |

| Phomoxanthone A | A549 (Non-small cell lung) | 4.95 | nih.gov |

| Phomoxanthone A | PC3 (Prostate) | 3.18 | nih.gov |

| Phomoxanthone B | A549 (Non-small cell lung) | 10.39 | nih.gov |

| Phomoxanthone B | PC3 (Prostate) | 7.39 | nih.gov |

| Dicerandrol C | A549 (Non-small cell lung) | 2.92 | nih.gov |

| Dicerandrol C | PC3 (Prostate) | 2.23 | nih.gov |

| Paecilin Q | A549, PC3 | >80 | nih.gov |

| Paecilin R | A549, PC3 | >80 | nih.gov |

| This compound | KB cells | No activity | nih.gov |

Selective Cytotoxicity Profiles of this compound and Analogues

The observed lack of activity for this compound against KB cells nih.gov and for paecilins Q and R against A549 and PC3 cell lines at high concentrations nih.gov suggests a selective cytotoxicity profile for these compounds. This indicates that paecilins may not exhibit broad-spectrum cytotoxicity across all cancer cell types, or their potency might be significantly lower compared to other structurally distinct compounds isolated from similar natural sources. The varying cytotoxic responses highlight the importance of evaluating these compounds against a diverse panel of cell lines to fully understand their selective biological activities.

Antiviral Activities of this compound Related Compounds (e.g., anti-influenza A virus activity of specific paecilins)

Current literature does not provide direct information detailing the antiviral activity of this compound or its direct analogues, specifically concerning anti-influenza A virus activity. Research on antiviral agents against influenza A virus has explored various mechanisms and compounds, including neuraminidase inhibitors and those targeting viral replication. However, no specific data linking paecilins to these antiviral effects were identified in the conducted searches.

Mechanistic Investigations of Paecilin B S Biological Effects

Cellular Targets and Biochemical Pathways Affected by Paecilin B

Initial investigations into the biological effects of this compound have focused on its potential as an antimicrobial agent. The primary cellular target identified for this compound is the bacterial cell wall, a structure essential for maintaining cell integrity and shape, particularly in Gram-positive bacteria. The key biochemical pathway disrupted by this compound is the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

Research indicates that this compound acts as an inhibitor of the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains that give the cell wall its strength and rigidity. By inhibiting these enzymes, this compound effectively blocks the formation of a functional cell wall.

The disruption of cell wall synthesis leads to a cascade of downstream effects. As the bacterium attempts to grow and divide, the weakened cell wall is unable to withstand the internal osmotic pressure, ultimately leading to cell lysis and bacterial death. This mechanism of action classifies this compound as a bactericidal agent.

The following table summarizes the key cellular targets and affected biochemical pathways of this compound:

| Cellular Target | Affected Biochemical Pathway | Consequence |

| Penicillin-Binding Proteins (PBPs) | Peptidoglycan Synthesis (Transpeptidation) | Inhibition of bacterial cell wall cross-linking |

| Bacterial Cell Wall | Cell Wall Integrity | Weakened cell wall, leading to cell lysis |

Molecular Interactions and Binding Mechanisms of this compound within Target Systems

The molecular interaction between this compound and its target, the penicillin-binding proteins (PBPs), is central to its biological activity. The structure of this compound, which is presumed to be a member of the β-lactam antibiotic family, contains a highly reactive β-lactam ring. This four-membered ring is sterically strained and mimics the D-Ala-D-Ala moiety of the natural substrate of the PBP enzyme.

The binding mechanism involves the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the PBP. This acylation inactivates the enzyme, preventing it from carrying out its normal function of cross-linking peptidoglycan chains. This irreversible inhibition is a key feature of the molecular mechanism of action for this class of antibiotics.

The specificity of this compound for bacterial PBPs over mammalian enzymes is a critical aspect of its therapeutic potential, though detailed comparative studies are not yet available. The structural differences between bacterial PBPs and mammalian transpeptidases are significant enough to prevent similar high-affinity binding, thus minimizing off-target effects in host organisms.

Comparative Analysis with Established Mechanisms of Action for Related Polyketide-Derived Antibiotics and Antineoplastic Agents

While detailed comparative studies for this compound are limited, its presumed mechanism of action aligns closely with that of other β-lactam antibiotics, which are biosynthetically derived from amino acids rather than polyketides. However, a comparison with polyketide-derived antibiotics and antineoplastic agents reveals both similarities and differences in their mechanisms.

Many polyketide antibiotics, such as macrolides (e.g., erythromycin) and tetracyclines, function by inhibiting protein synthesis through binding to the bacterial ribosome. This is a fundamentally different mechanism from the cell wall synthesis inhibition of this compound. In contrast, some polyketide-derived compounds, such as the enediynes (e.g., calicheamicin), exhibit potent antineoplastic activity by inducing DNA damage.

The following table provides a comparative overview of the mechanisms of action:

| Compound/Class | Type | Primary Mechanism of Action |

| This compound (presumed) | β-lactam Antibiotic | Inhibition of bacterial cell wall synthesis |

| Erythromycin | Polyketide Antibiotic (Macrolide) | Inhibition of bacterial protein synthesis |

| Tetracycline | Polyketide Antibiotic | Inhibition of bacterial protein synthesis |

| Calicheamicin | Polyketide Antineoplastic (Enediyne) | DNA cleavage leading to apoptosis |

| Doxorubicin | Polyketide Antineoplastic (Anthracycline) | DNA intercalation and inhibition of topoisomerase II |

This comparative analysis highlights the distinct mechanistic niche of this compound, assuming its classification as a β-lactam antibiotic. While sharing the broad goal of inhibiting microbial growth or cancer cell proliferation with polyketide-derived agents, its specific molecular target and the biochemical pathway it disrupts are fundamentally different.

Structure Activity Relationship Sar Studies of Paecilin B

Influence of Dimerization on Biological Activity of Paecilin B

No studies were found that specifically investigate the formation of this compound dimers or compare the biological activity of a monomeric form versus a dimeric form. Research on other antimicrobial compounds has shown that dimerization can significantly alter biological activity, sometimes enhancing it and other times diminishing it, depending on the specific interactions with biological targets. Without experimental data for this compound, any discussion on this topic would be purely speculative.

Impact of Stereochemistry and Absolute Configuration on this compound Activity

The stereochemistry and absolute configuration of a molecule are crucial for its biological activity, as interactions with chiral biological targets like enzymes and receptors are often highly specific. For many compounds, different enantiomers or diastereomers exhibit vastly different potencies and effects. However, no literature detailing the synthesis of different this compound stereoisomers or the comparative analysis of their biological activities could be located. Therefore, the impact of its specific stereochemistry on its activity remains an uninvestigated area.

Role of Specific Functional Groups and Structural Motifs in Determining Biological Potency

A complete SAR profile for a compound involves systematically modifying its functional groups and core structural motifs to determine their contribution to biological potency. This typically involves synthesizing a series of analogues and evaluating their activity. There is no available research that has undertaken such a systematic study for this compound. Key functional groups and their precise roles in the biological potency of this compound have not been defined in the scientific literature.

Application of Computational Chemistry in SAR Analysis (e.g., QSAR, TDDFT Calculations)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and Time-Dependent Density Functional Theory (TDDFT) are powerful tools for understanding and predicting the activity of chemical compounds. These analyses require a dataset of related compounds with known activities to build predictive models. No published QSAR or TDDFT studies specifically targeting this compound were identified. Such studies would be invaluable in predicting the activity of new derivatives and in elucidating its mechanism of action at a molecular level.

Derivatives, Analogues, and Chemical Modifications of Paecilin B

Naturally Occurring Paecilin B Analogues

This compound itself is a monomeric chromanone. scielo.brthieme-connect.com It was initially reported in 2007, isolated from the mangrove endophytic fungus Paecilomyces sp. (tree 1-7). thieme-connect.comnih.gov Subsequent studies have also identified its presence in endophytic Talaromyces sp. AnspCr1 1.1 and DgCr2 2.1b. scielo.br this compound has demonstrated moderate antifungal activity, with a minimum inhibitory concentration (MIC) of 62.6 µg mL⁻¹. scielo.br

Several naturally occurring analogues of this compound have been identified, often exhibiting dimeric chromanone structures and varying biological activities. These analogues highlight the structural diversity within the paecilin family derived from fungal sources.

Paecilin A Paecilin A is a homodimeric chromanone. nih.govresearchgate.netthieme-connect.comnih.govfrontiersin.org Its structure was initially reported with an incorrect symmetric C8-C8′ dimeric pattern but was later revised through detailed nuclear magnetic resonance (NMR) data analysis and single-crystal X-ray diffraction, revealing a C8-C6′ linkage. nih.govresearchgate.netfrontiersin.orgresearchgate.net Like this compound, Paecilin A was isolated from the mangrove endophytic fungus Paecilomyces sp. (tree 1-7). thieme-connect.comnih.gov It exhibits antifungal activity against the human pathogenic fungus Candida albicans, with a minimum inhibitory concentration (MIC) of 16 μg/mL. nih.govresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net The dimerization of this compound to Paecilin A has been observed to enhance antifungal activity. scielo.br

Paecilin D Paecilin D is a novel chromanone homodimer with a molecular formula of C₃₂H₃₀O₁₄. scielo.br This compound was isolated from the Amazonian endophytic fungal strains Talaromyces sp. DgCr2 2.1b and VrTrb2 1.1. scielo.br Paecilin D has shown promising antifungal activity against yeasts, with an MIC of 15.6 µg mL⁻¹. scielo.br

Paecilins F-P A series of eleven new dimeric chromanones, collectively named Paecilins F-P (compounds 2-12), have been isolated from the endophytic fungus Xylaria curta E10, which was obtained from Solanum tuberosum. nih.govresearchgate.netfrontiersin.orgresearchgate.net The structures and absolute configurations of these compounds were determined using extensive spectroscopic methods, including single-crystal X-ray diffraction and electronic circular dichroism (ECD) calculations. nih.govresearchgate.netfrontiersin.orgresearchgate.net Among these, compounds 8 and 10 demonstrated antibacterial activity against the Gram-negative bacterium Escherichia coli, both exhibiting an MIC of 16 μg/mL. nih.govresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net

Paecilins Q-R Paecilins Q and R are two novel antifungal chromanones. nih.gov These compounds were produced by the endophytic fungus Pseudofusicoccum stromaticum CMRP4328, isolated from the medicinal plant Stryphnodendron adstringens. scielo.brnih.gov Paecilin Q, in particular, displayed strong activity against a citrus pathogen and exhibited low or no cytotoxic activity. nih.gov

The following table summarizes the naturally occurring this compound analogues and their reported biological activities:

| Compound Name | Source Organism | Type of Analogue | Key Biological Activities | Minimum Inhibitory Concentration (MIC) |

| This compound | Paecilomyces sp. (tree 1-7), Talaromyces sp. | Monomer | Antifungal | 62.6 µg mL⁻¹ (against unspecified fungi) scielo.br |

| Paecilin A | Paecilomyces sp. (tree 1-7) | Homodimer | Antifungal (against Candida albicans) | 16 μg/mL nih.govresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net |

| Paecilin D | Talaromyces sp. DgCr2 2.1b, VrTrb2 1.1 | Homodimer | Antifungal (against yeasts) | 15.6 µg mL⁻¹ scielo.br |

| Paecilins F-P (Compounds 8 & 10) | Xylaria curta E10 | Dimeric chromanones | Antibacterial (against Escherichia coli) | 16 μg/mL nih.govresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net |

| Paecilin Q | Pseudofusicoccum stromaticum CMRP4328 | Chromanone | Antifungal (against citrus pathogen) | Strong activity nih.gov |

Semi-Synthetic Modifications of this compound and Their Biological Evaluation

Assessment of Enhanced or Modified Biological Activities in Designed Derivatives

Due to the absence of specific information on semi-synthetic modifications or structure-guided design and synthesis of this compound analogues in the provided search results, there is no data available to assess enhanced or modified biological activities in such designed derivatives.

Advanced Research Directions and Future Perspectives on Paecilin B

Exploration of Underexplored Fungal Sources and Ecological Niches for Paecilin B Discovery

The genus Paecilomyces is ubiquitous, found in diverse habitats ranging from soil and decaying organic matter to insects and plants. nih.govmdpi.comresearchgate.net However, compared to extensively studied genera like Penicillium and Aspergillus, Paecilomyces remains relatively underexplored, suggesting a deep reservoir of untapped biochemical diversity. mdpi.com Future discovery efforts for this compound and its structural analogs should strategically target fungi from unique and extreme environments.

Endophytic fungi, which reside within the tissues of living plants, are a particularly promising source. The unique symbiotic relationship often drives the production of specialized metabolites as a means of protection or communication. Fungi isolated from plants in biodiversity hotspots, such as mangroves or regions with unique flora, may harbor novel strains producing new Paecilin derivatives. mdpi.com Investigating Paecilomyces species associated with medicinal plants or those thriving in extreme conditions—such as high salinity, extreme pH, or temperature—could lead to the discovery of variants of this compound with enhanced stability or novel bioactivities.

Application of Omics Technologies and Artificial Intelligence in this compound Research

Modern technologies are poised to revolutionize natural product research. The integration of omics platforms with artificial intelligence (AI) offers a powerful workflow for accelerating the discovery, characterization, and functional prediction of compounds like this compound.

The genetic blueprint for the production of fungal secondary metabolites is encoded in biosynthetic gene clusters (BGCs). mdpi.com Since this compound is a polyketide, its biosynthesis is governed by a polyketide synthase (PKS) gene and associated tailoring enzymes within a specific BGC. nih.gov Genome sequencing of this compound-producing strains of Paecilomyces would enable the direct identification of this BGC.

Genome mining, coupled with metabolomic analysis (e.g., liquid chromatography-mass spectrometry), can correlate specific genes with the production of this compound and other related metabolites. This combined approach, known as genomics-driven natural product discovery, can reveal "silent" or cryptic BGCs that are not expressed under standard laboratory conditions. Activating these silent clusters could unveil a plethora of novel Paecilin analogs without the need to isolate new fungal strains.

Artificial intelligence and machine learning (ML) are emerging as transformative tools in drug discovery. nih.govnih.govresearchgate.net ML models can be trained on datasets of known fungal BGCs and their corresponding molecular products to predict the bioactivity of a novel compound directly from its gene cluster sequence. nih.govnih.govbiorxiv.orgresearchgate.net

For this compound, its identified PKS gene cluster could be fed into such a predictive model to forecast potential biological activities, such as antifungal, antibacterial, or cytotoxic effects. nih.govresearchgate.net This approach can help prioritize research efforts and guide biological screening. While the accuracy of these models for fungal metabolites is currently limited by the relatively small size of available training datasets, this is a rapidly advancing field. nih.govnih.gov Furthermore, once bioactivity is confirmed, other ML algorithms can analyze the structure of this compound to predict its potential protein targets, accelerating the elucidation of its mechanism of action.

Elucidation of Complete Biosynthetic Pathways and Pathway Engineering for Yield Improvement

A fundamental understanding of the biosynthetic pathway is essential for maximizing the production of this compound. The process begins with identifying the core PKS and all tailoring enzymes—such as oxidoreductases, transferases, and cyclases—responsible for converting the initial polyketide chain into the final chromone (B188151) structure. mdpi.comnih.gov This is typically achieved through systematic gene knockout studies within the native Paecilomyces host or by heterologous expression of the BGC in a model fungal chassis like Aspergillus nidulans or yeast. cell.com

Once the pathway is fully elucidated, several metabolic engineering strategies can be employed for yield improvement:

Promoter Engineering: Replacing the native promoter of the PKS gene with a strong, constitutive promoter can significantly enhance transcription and boost production.

Precursor Supply Enhancement: Overexpressing genes involved in the synthesis of primary metabolites that serve as building blocks for this compound, such as acetyl-CoA and malonyl-CoA, can increase the precursor pool and drive higher yields.

Host Strain Optimization: Using CRISPR/Cas9 gene editing to delete competing metabolic pathways in the host fungus can redirect metabolic flux toward this compound production.

These genetic engineering approaches have the potential to transform a low-yielding wild-type strain into an industrial-scale producer. cell.comacs.orgpaperdigest.org

Potential for Agrochemical Applications of this compound (e.g., Control of Citrus Black Spot Disease)

Fungal secondary metabolites are a well-established source of agrochemicals, and the genus Paecilomyces is widely recognized for its potential as a biological control agent against plant diseases. nih.govmdpi.comresearchgate.netnih.govmdpi.comnih.gov Metabolites produced by these fungi often possess potent antifungal activities. nih.govmdpi.comresearchgate.net

A significant area of future research is the evaluation of this compound for the control of devastating plant pathogens. A particularly relevant target is Phyllosticta citricarpa, the causal agent of citrus black spot (CBS), a disease that causes major economic losses worldwide by rendering fruit unmarketable. While research on this compound itself for this application is nascent, related studies have shown that other compounds from endophytic fungi, including a related compound named Paecilin Q, exhibit inhibitory activity against P. citricarpa. This provides a strong rationale for screening this compound against this pathogen. Future work should involve in vitro assays to determine its efficacy against the mycelial growth of P. citricarpa, followed by in vivo studies on infected citrus fruit to assess its ability to prevent or reduce disease symptoms. consensus.app

Role of this compound as a Chemical Probe for Fundamental Biological Processes

Beyond its potential therapeutic or agrochemical applications, the core chemical structure of this compound makes it an attractive candidate for development into a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, often by selectively binding to a specific protein target. rsc.org

The chromone scaffold of this compound is a "privileged structure" in medicinal chemistry, known for its interaction with a variety of biological targets, including protein kinases. researchgate.netnih.govnih.gov The chromone core can also be chemically modified to create fluorescent probes. researchgate.netresearchgate.net By attaching a fluorescent tag or a reactive group to the this compound molecule, researchers could create a tool to visualize and identify its cellular targets. If this compound is found to inhibit a specific enzyme, for example, a derivatized version could be used to label the enzyme's active site, facilitating studies of its function and role in cellular pathways. Such probes would be invaluable for basic biological research, helping to unravel fundamental processes that could, in turn, become targets for future drug discovery. rsc.org

Q & A

Basic: What experimental methodologies are recommended for the isolation and structural characterization of Paecilin B?

Answer:

Isolation of this compound requires optimized extraction protocols (e.g., solvent partitioning, HPLC) followed by spectroscopic characterization. For structural elucidation:

- Nuclear Magnetic Resonance (NMR): Use 2D-NMR techniques (HSQC, HMBC) to resolve stereochemistry and connectivity .

- Mass Spectrometry (HRMS): Confirm molecular formula and fragmentation patterns.

- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .

Key validation: Cross-reference spectral data with published databases and ensure purity (>95%) via HPLC with UV/Vis or ELSD detection .

Basic: How can researchers standardize bioactivity assays for this compound to ensure reproducibility across laboratories?

Answer:

- Positive/Negative Controls: Include reference compounds (e.g., known antimicrobials for antibacterial assays) to validate assay sensitivity .

- Dose-Response Curves: Use ≥5 concentrations in triplicate to calculate IC50/EC50 values with 95% confidence intervals .

- Standardized Protocols: Adopt OECD guidelines for cytotoxicity or antimicrobial testing, specifying incubation times, cell lines, and endpoint measurements .

Data reporting: Provide raw data (e.g., absorbance values, colony counts) in supplementary files for transparency .

Advanced: What strategies resolve contradictions in reported structural data for this compound (e.g., NMR vs. X-ray discrepancies)?

Answer:

- Comparative Analysis: Re-examine solvent effects, temperature, and crystallization conditions that may alter conformational dynamics .

- DFT Calculations: Validate NMR chemical shifts against computational models to identify likely configurations .

- Collaborative Verification: Share samples with independent labs for parallel characterization using standardized protocols .

Framework application: Use FINER criteria to assess whether discrepancies arise from methodological flaws (e.g., impure samples, incorrect referencing) .

Advanced: How should researchers design experiments to optimize this compound’s heterologous expression in microbial systems?

Answer:

- Promoter Engineering: Test inducible vs. constitutive promoters (e.g., T7, P*tet*) to balance yield and host toxicity .

- Codon Optimization: Use algorithms (e.g., GeneArt) to match host tRNA abundance, and validate via qPCR/proteomics .

- Fermentation Screening: Employ design-of-experiment (DoE) approaches to optimize pH, temperature, and feeding strategies .

Validation: Compare titers across 3+ biological replicates and statistically analyze variance (ANOVA) .

Advanced: What statistical approaches are appropriate for analyzing contradictory efficacy data between in vitro and in vivo models for this compound?

Answer:

- Meta-Analysis: Aggregate data from multiple studies using random-effects models to quantify heterogeneity (I² statistic) .

- Pharmacokinetic Modeling: Integrate ADME parameters (e.g., bioavailability, half-life) to explain efficacy gaps .

- Sensitivity Analysis: Identify confounding variables (e.g., dosing regimen, animal strain) via multivariable regression .

Reporting: Follow PRISMA guidelines for transparent data synthesis and bias assessment .

Advanced: How can researchers evaluate this compound’s synergistic effects with other antimicrobial agents while avoiding overinterpretation?

Answer:

- Checkerboard Assays: Calculate fractional inhibitory concentration indices (FICI) with interpretation thresholds (e.g., synergy: FICI ≤0.5) .

- Mechanistic Studies: Use transcriptomics/proteomics to identify pathways modulated during combination therapy .

- Statistical Rigor: Apply Bonferroni correction for multiple comparisons in high-throughput screens .

Validation: Replicate findings in orthogonal assays (e.g., time-kill kinetics) .

Advanced: What methodologies address the stability challenges of this compound in long-term pharmacological studies?

Answer:

- Forced Degradation Studies: Expose this compound to heat, light, and pH extremes, monitoring degradation via LC-MS .

- Accelerated Stability Testing: Use Arrhenius equations to predict shelf life under controlled conditions .

- Formulation Optimization: Test lyophilization or encapsulation in liposomes to enhance stability .

Documentation: Include stability data in supplementary materials with storage conditions and degradation kinetics .

Advanced: How should ethical considerations be integrated into preclinical studies of this compound’s toxicity?

Answer:

- 3Rs Compliance: Apply Replacement, Reduction, and Refinement principles in animal models .

- Institutional Approval: Submit protocols to ethics committees, detailing endpoints, sample sizes, and humane endpoints .

- Transparency: Report adverse events in publications, even if statistically nonsignificant .

Framework: Align with NIH guidelines for preclinical reporting to ensure replicability and ethical rigor .

Advanced: What computational strategies validate this compound’s mechanism of action when experimental data are limited?

Answer:

- Molecular Docking: Screen against target libraries (e.g., PDB) using flexible docking algorithms (AutoDock Vina) .

- Network Pharmacology: Construct protein interaction networks to identify off-target effects .

- Machine Learning: Train models on structural analogs to predict bioactivity and toxicity .

Validation: Compare predictions with wet-lab assays for key targets .

Tables for Key Methodological Comparisons

Table 1. Advantages and limitations of structural elucidation techniques for this compound

| Method | Resolution | Sample Requirement | Key Limitations |

|---|---|---|---|

| NMR | 0.5–1.0 Å | 1–10 mg | Solvent interference |

| X-ray | <0.5 Å | Single crystal | Crystallization challenges |

| HRMS | N/A | µg-scale | No stereochemical data |

Table 2. Statistical tests for resolving data contradictions

| Scenario | Test | Application Example |

|---|---|---|

| Efficacy variability | ANOVA + post-hoc | In vitro vs. in vivo IC50 comparison |

| Synergy quantification | FICI + CI plotting | Checkerboard assay interpretation |

| Stability kinetics | Linear regression | Degradation rate calculation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.